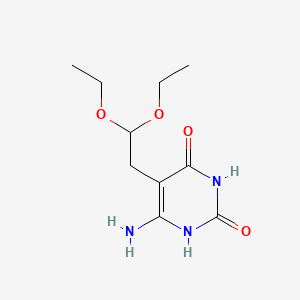

2,4-Dihydroxy-6-amino-5-diethoxyethylpyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,4-Dihydroxy-6-amino-5-diethoxyethylpyrimidine (DADEP) is a biologically active compound that is widely used in laboratory research. It is a member of the pyrimidine family of compounds and is a derivative of pyrimidine-2,4-dione. DADEP has a wide range of applications in scientific research, including its use as a reagent in organic synthesis, as a fluorescent dye, and as a tool in the study of biochemical and physiological processes.

Wissenschaftliche Forschungsanwendungen

Application in Synthesis of Pyranopyrimidine Compounds

The compound 2,4-Dihydroxy-6-amino-5-diethoxyethylpyrimidine is related to pyranopyrimidine structures, which are crucial for medicinal and pharmaceutical industries. These structures have broad synthetic applications and bioavailability. Specifically, 5H-pyrano[2,3-d]pyrimidine scaffolds are significantly applicable, and recent studies have intensively investigated their synthesis. The development of these scaffolds is challenging due to their structural complexity. The review by Parmar et al. (2023) emphasizes the synthesis of substituted 4-aryl-octahydropyrano/hexahydrofuro[2,3-d]pyrimidin-2-one (thiones) and 5-aryl-substituted pyrano[2,3-d]pyrimidindione (2-thiones) derivatives. These syntheses involve one-pot multicomponent reactions using various hybrid catalysts, highlighting the broader catalytic applications in developing lead molecules (Parmar et al., 2023).

Importance in Anticancer Drug Synthesis

Several papers focus on the importance of compounds structurally related to 2,4-Dihydroxy-6-amino-5-diethoxyethylpyrimidine in anticancer drug synthesis. The studies explore the synthesis, pharmacokinetics, pharmacodynamics, and potential toxicology of various fluoropyrimidine-based drugs. One significant review discusses the incorporation of antimetabolites (including antipyrimidines like 5-fluorouracil and its derivatives) into DNA, revealing the structural and thermodynamic basis for their anticancer activity. This review summarizes the effects of antipyrimidine misincorporation on the structure and stability of duplex DNA, further understanding the drug's interaction with DNA and its implications for cancer treatment (Gmeiner, 2002).

Role in Pharmacogenetics and Drug Metabolism

The compound is also relevant in pharmacogenetics and drug metabolism studies, especially concerning drugs like fluoropyrimidines. Del Re et al. (2017) emphasize the significance of dihydropyrimidine dehydrogenase (DPD) in the catabolism of 5-FU and its prodrugs. The review discusses the associations between 5-FU treatment outcomes and germline polymorphisms in DPD, highlighting the clinical significance of DPD deficiency in patients who suffer from severe, life-threatening drug toxicity. This study advocates for testing DPD poor metabolizer variants as a pre-treatment screening to prevent toxicities and personalize treatment, shedding light on the importance of pharmacogenetics in enhancing treatment safety and efficacy (Del Re et al., 2017).

Eigenschaften

IUPAC Name |

6-amino-5-(2,2-diethoxyethyl)-1H-pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O4/c1-3-16-7(17-4-2)5-6-8(11)12-10(15)13-9(6)14/h7H,3-5H2,1-2H3,(H4,11,12,13,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRCQGZFVHRTXOH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CC1=C(NC(=O)NC1=O)N)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70652555 |

Source

|

| Record name | 6-Amino-5-(2,2-diethoxyethyl)pyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70652555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dihydroxy-6-amino-5-diethoxyethylpyrimidine | |

CAS RN |

102879-75-4 |

Source

|

| Record name | 6-Amino-5-(2,2-diethoxyethyl)pyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70652555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.